Sieboldin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

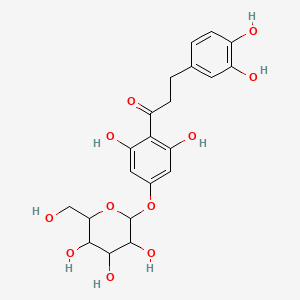

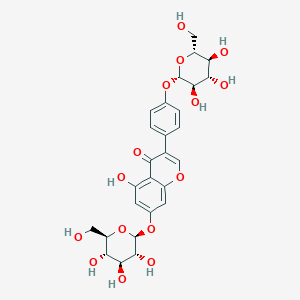

Sieboldin is a specialized secondary metabolite belonging to the group of dihydrochalcones. It is found in high concentrations in certain wild species of the genus Malus, which are closely related to the domesticated apple (Malus × domestica L.) . This compound is known for its unique chemical properties and potential health benefits.

Mécanisme D'action

Target of Action

3-Hydroxyphloretin-4’-glucoside, also known as Sieboldin, is a derivative of phloretin, a dihydrochalcone . Phloretin and its derivatives are known to interact with various biological macromolecules . .

Mode of Action

It is known that phloretin, the parent compound, can modulate signal cascades and change the permeability and fluidity of membranes . It is plausible that this compound may have similar properties, but this needs to be confirmed by further studies.

Biochemical Pathways

This compound is a product of the phenylpropanoid pathway, a well-known metabolic route in plants . This pathway is responsible for the biosynthesis of dihydrochalcone compounds, including this compound . The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to this compound biosynthesis .

Pharmacokinetics

It is known that phloretin and its derivatives can be metabolized by colon microflora into simple phenols

Result of Action

Phloretin and its derivatives are known to have various biological properties, including antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities . It is plausible that this compound may have similar effects, but this needs to be confirmed by further studies.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of dihydrochalcones, is influenced by biotic and abiotic stress and environmental factors such as UV, wounding, or pathogens

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of sieboldin involves the hydroxylation of phloretin, a dihydrochalcone, by specific enzymes. In wild Malus species, two putative 3-hydroxylases (CYP98A195 and CYP98A196) have been identified, which are capable of producing 3-hydroxyphloretin, ultimately leading to the accumulation of this compound . The enzymes co-localize with an endoplasmic reticulum marker, indicating their role in the hydroxylation process.

Industrial Production Methods: Currently, there is limited information on the industrial production of this compound. Most of the research focuses on its natural occurrence and biosynthesis in wild Malus species. advancements in biotechnological methods, such as the use of Saccharomyces cerevisiae for de novo production, may pave the way for large-scale production in the future .

Analyse Des Réactions Chimiques

Types of Reactions: Sieboldin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce dihydro derivatives.

Applications De Recherche Scientifique

Sieboldin has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Sieboldin is part of the dihydrochalcone family, which includes other compounds such as phloridzin and trilobatin. Here is a comparison of this compound with these similar compounds:

Phloridzin: Phloridzin is the most prominent dihydrochalcone in Malus species and has anti-diabetic effects through increased insulin sensitivity and inhibition of SGLT-2. Unlike this compound, phloridzin is more widely distributed in cultivated apple varieties.

Trilobatin: Trilobatin is another dihydrochalcone found in some Malus species.

Uniqueness of this compound: this compound stands out due to its specific hydroxylation pattern and its occurrence in certain wild Malus species. Its unique chemical structure and potential health benefits make it a compound of significant interest in scientific research and industrial applications .

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHMLSKQZFKMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)